

Spectroscopic Profile of 1-Phenylhexan-3-one: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylhexan-3-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ketone, **1-Phenylhexan-3-one**. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Phenylhexan-3-one**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Aromatic Protons (C ₆ H ₅)
Data not available	Data not available	Data not available	CH ₂ adjacent to phenyl
Data not available	Data not available	Data not available	CH ₂ adjacent to carbonyl
Data not available	Data not available	Data not available	CH ₂ of propyl group
Data not available	Data not available	Data not available	CH ₃ of propyl group

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	Carbonyl Carbon (C=O)
Data not available	Aromatic Carbons (C ₆ H ₅)
Data not available	CH ₂ adjacent to phenyl
Data not available	CH ₂ adjacent to carbonyl
Data not available	CH ₂ of propyl group
Data not available	CH ₃ of propyl group

Note: Specific, experimentally verified peak lists for ¹H and ¹³C NMR with detailed assignments are not readily available in the public domain. The table structure is provided as a template for when such data is acquired.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	Strong	C=O Stretch (Ketone)
Data not available	Medium-Strong	C-H Stretch (Aromatic)
Data not available	Medium-Strong	C-H Stretch (Aliphatic)
Data not available	Medium	C=C Stretch (Aromatic Ring)

Note: While the general regions of absorption are known for the functional groups present in **1-Phenylhexan-3-one**, a detailed peak list with specific wavenumbers and intensities is not currently available.

Mass Spectrometry (MS)

m/z	Relative Abundance (%)	Assignment
176	Data not available	[M] ⁺ (Molecular Ion)
105	Data not available	[C ₇ H ₅ O] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
43	Data not available	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺

Note: The mass spectrum shows a prominent peak for the tropylium ion at m/z 91, which is a characteristic fragment for compounds containing a benzyl group. The molecular ion peak is expected at m/z 176, corresponding to the molecular weight of the compound (C₁₂H₁₆O).^[1]

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher, such as a BRUKER AC-300 instrument.^[1] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an

internal standard for chemical shift referencing ($\delta = 0.00$ ppm). For ^1H NMR, parameters such as pulse width, relaxation delay, and number of scans are optimized to obtain a high-quality spectrum. For ^{13}C NMR, a proton-decoupled sequence is generally used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

The infrared spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like **1-Phenylhexan-3-one**, the spectrum is often recorded using the neat liquid. This can be done by placing a drop of the sample between two potassium bromide (KBr) plates, forming a thin capillary film (CAPILLARY CELL: NEAT).^[1] The spectrum is recorded over the standard mid-IR range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder is typically recorded and automatically subtracted from the sample spectrum.

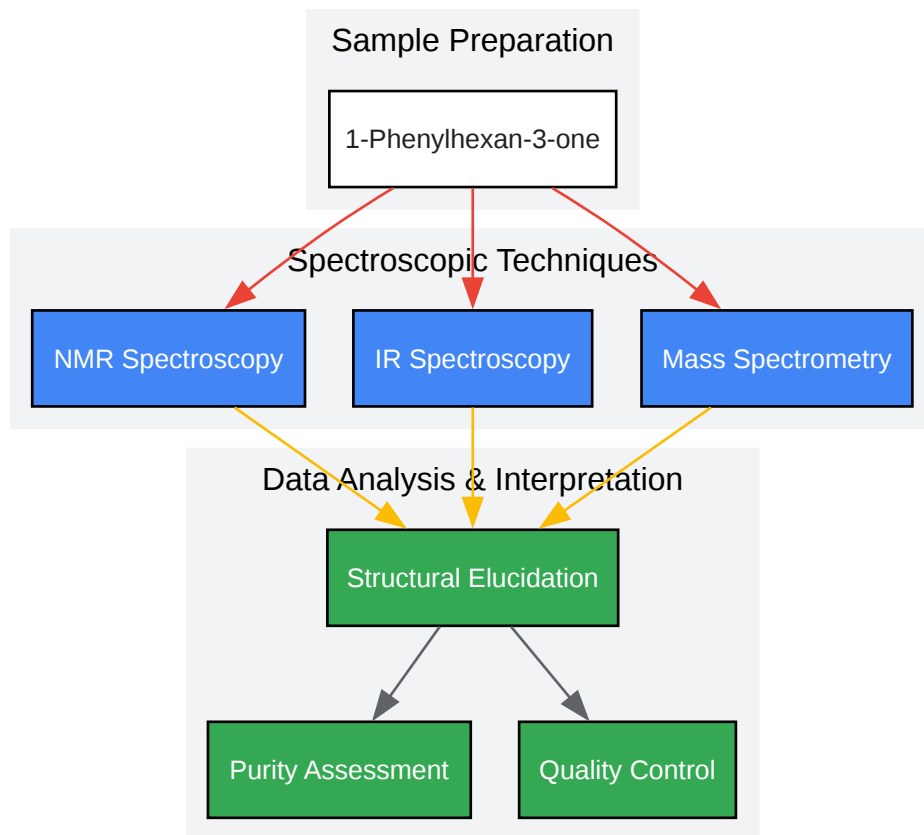
Mass Spectrometry (MS)

Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is first injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique used for this type of molecule, where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of the different fragments.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Phenylhexan-3-one**.

Spectroscopic Analysis Workflow



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References

- 1. 1-Phenylhexan-3-one | C₁₂H₁₆O | CID 122502 - PubChem [pubchem.ncbi.nlm.nih.gov]
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